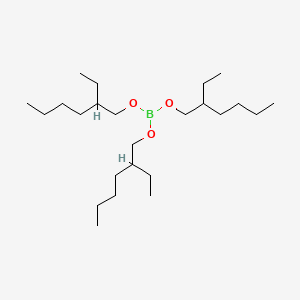

Tris(2-ethylhexyl) borate

Description

The exact mass of the compound Tris(2-ethylhexyl) borate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97597. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tris(2-ethylhexyl) borate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tris(2-ethylhexyl) borate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tris(2-ethylhexyl) borate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H51BO3/c1-7-13-16-22(10-4)19-26-25(27-20-23(11-5)17-14-8-2)28-21-24(12-6)18-15-9-3/h22-24H,7-21H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVYHYUFIXLWKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H51BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50947613 | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2467-13-2 | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2467-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002467132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boric acid (H3BO3), tris(2-ethylhexyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2-ethylhexyl) borate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50947613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-ethylhexyl) orthoborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization of Borate Esters Within Organoboron Chemistry

Organoboron chemistry is a field that studies the properties, structure, and synthesis of organoboron compounds, which contain a carbon-boron bond. wikipedia.org These compounds are notable for the unique reactivity of the carbon-boron bond, which has low polarity. wikipedia.org Organoboranes and their derivatives are pivotal in a multitude of chemical transformations, most notably hydroboration and Suzuki couplings. wikipedia.orgborates.today

Within this extensive class of compounds, borate (B1201080) esters represent a significant subclass. wikipedia.org These are organoboron compounds typically formed through the condensation reaction between boric acid and alcohols. wikipedia.orgasianpubs.org The general synthesis involves reacting boric acid with three equivalents of an alcohol, often in the presence of a dehydrating agent to drive the reaction to completion. wikipedia.org There are two primary classes of borate esters: orthoborates, with the general formula B(OR)₃, and metaborates, which feature a six-membered boroxine (B1236090) ring structure. wikipedia.org Tris(2-ethylhexyl) borate is an example of an orthoborate.

Borate esters are valued as intermediates in organic synthesis. wikipedia.org For instance, they serve as precursors for producing boronic acids, which are indispensable reagents in the Nobel Prize-winning Suzuki cross-coupling reaction, a powerful method for forming carbon-carbon bonds. wikipedia.organdersondevelopment.com The Lewis acidity of borate esters, although relatively low for orthoborates, allows them to participate in various reactions, including the initiation of epoxide polymerization. wikipedia.org

Evolution and Contemporary Significance of Tris 2 Ethylhexyl Borate in Academic Inquiry

Tris(2-ethylhexyl) borate (B1201080), also known as tri(2-ethylhexyl) borate, is a colorless to pale yellow liquid characterized by its hydrophobic nature and good thermal stability. cymitquimica.comjsc-aviabor.com Its branched alkyl chains contribute to its solubility in non-polar organic solvents like toluene (B28343) and hexane (B92381), while it remains largely insoluble in water. cymitquimica.comsolubilityofthings.com This solubility profile makes it highly suitable for applications in non-aqueous systems. solubilityofthings.com

Historically, the utility of borate esters has been recognized in various chemical processes. Research from the mid-20th century, for example, documented the use of Tris(2-ethylhexyl) borate in the preparation of adducts, where it was noted to inhibit color formation during the reaction of maleic anhydride (B1165640) with fatty acids. google.com

In contemporary academic and industrial research, Tris(2-ethylhexyl) borate is investigated for a range of applications stemming from its distinct chemical properties. It is a key chemical intermediate, primarily for the synthesis of boronic acids used in cross-coupling reactions. andersondevelopment.comjsc-aviabor.com Its utility also extends to its role as a dehydrating agent in moisture-sensitive chemical processes and as a boron source for creating materials with specific functionalities, such as antioxidants, flame retardants, and corrosion inhibitors. andersondevelopment.comjsc-aviabor.com

Furthermore, research has explored its function as a plasticizer and stabilizer in polymers like polyvinyl chloride (PVC), where it can enhance flexibility and durability. cymitquimica.comsolubilityofthings.com A notable area of investigation is its performance as an antioxidant additive in lubricants. Studies have demonstrated that borate esters can act as chain-breaking inhibitors by reacting with peroxy radicals, with one study showing an 85% yield in the synthesis of Tris(2-ethylhexyl) borate from 2-ethylhexanol and boric acid for this purpose. asianpubs.org

Physicochemical Properties of Tris(2-ethylhexyl) borate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2467-13-2 | alfa-chemistry.comnist.govlookchem.com |

| Molecular Formula | C₂₄H₅₁BO₃ | alfa-chemistry.comnist.govlookchem.com |

| Molecular Weight | 398.48 g/mol | alfa-chemistry.comnist.gov |

| Appearance | Colorless to pale yellow liquid | cymitquimica.comjsc-aviabor.comsolubilityofthings.com |

| Density | ~0.86 g/cm³ | jsc-aviabor.comlookchem.com |

| Boiling Point | 210 °C (at 10 mm Hg) | jsc-aviabor.com |

| Melting Point | -70 °C | solubilityofthings.com |

| Solubility | Soluble in non-polar organic solvents (e.g., toluene, hexane); insoluble in water. | solubilityofthings.com |

Scope and Research Trajectories Pertaining to Tris 2 Ethylhexyl Borate

Established Direct Esterification Protocols

The most common method for synthesizing Tris(2-ethylhexyl) borate is the direct esterification of boric acid with 2-ethylhexanol. This reaction involves combining one mole of boric acid with three moles of the alcohol. asianpubs.org The reaction is an equilibrium process, necessitating the removal of the water byproduct to drive the reaction to completion. google.com

Azeotropic Dehydration Techniques and Process Optimization

Process optimization involves carefully selecting the azeotropic agent and controlling reaction parameters. For instance, in a study involving various alcohols, the reaction of boric acid and 2-ethylhexanol in toluene (B28343) using a Dean-Stark trap resulted in an 85% yield. asianpubs.org The choice of solvent affects the reflux temperature and the efficiency of water removal, which are critical factors in minimizing reaction time and maximizing product conversion.

Table 1: Effect of Azeotropic Agent on Borate Ester Synthesis

| Azeotropic Agent | Typical Reflux Temp. (°C) | Key Advantage | Reference |

|---|---|---|---|

| Toluene | ~111 | Efficient water removal, widely used in laboratory and industrial synthesis. | asianpubs.org |

| Xylene | ~140 | Higher boiling point allows for faster reaction rates. |

This table is generated based on established chemical principles and specific examples from the literature.

Catalytic Enhancements in Esterification Reactions

To accelerate the rate of esterification, acid catalysts are often employed. sciencemadness.org While the direct reaction between boric acid and alcohols can proceed without a catalyst, the addition of a strong acid like sulfuric acid can significantly reduce reaction times. borates.today The catalyst functions by protonating the boric acid, making it a more reactive electrophile and facilitating the nucleophilic attack by the 2-ethylhexanol. Other catalysts, such as p-toluenesulfonic acid, are also effective. The selection of the catalyst and its concentration are key process variables that must be optimized to balance reaction speed with the potential for side reactions.

Exploration of Alternative Synthetic Routes

Beyond direct esterification, other synthetic methodologies for preparing borate esters have been explored to overcome some of the limitations of the traditional route. google.com

One prominent alternative is transesterification . google.com This method involves reacting a lower-boiling-point borate ester, such as trimethyl borate or triethyl borate, with 2-ethylhexanol. google.comgoogle.com The reaction is driven to completion by distilling off the more volatile alcohol (methanol or ethanol) that is displaced. google.com A key advantage of this route is that it avoids the production of water, simplifying the purification process. google.com

Another route involves the reaction of boron halides , like boron trichloride, with 2-ethylhexanol. google.comsciencemadness.org While effective, this method is often less preferred for large-scale production due to the corrosive nature of the hydrogen halide byproduct (e.g., HCl) that is formed.

Using boric anhydride (B1165640) (B₂O₃) instead of boric acid is also a viable option. sciencemadness.org Boric anhydride reacts with 2-ethylhexanol to yield the desired borate ester. This reaction produces only half the amount of water compared to starting with boric acid for the same amount of boron, which can be advantageous for process efficiency. google.com

Process Scale-Up and Yield Enhancement Strategies in Laboratory Synthesis

Translating a laboratory procedure to a larger scale requires careful consideration of several factors to maintain high yield and purity. andersondevelopment.com For the synthesis of Tris(2-ethylhexyl) borate, key strategies focus on managing reaction equilibrium and optimizing purification.

Yield Enhancement Strategies:

Stoichiometric Ratio: Employing a slight excess of 2-ethylhexanol can help ensure the complete conversion of the more valuable boric acid.

Efficient Water Removal: On a larger scale, ensuring efficient and continuous removal of water via azeotropic distillation is critical. The design of the reactor and the Dean-Stark trap must be adequate to handle the increased volume.

Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water collected in the azeotropic trap. The reaction is considered complete when water ceases to be produced. asianpubs.org

Purification: After the reaction, the crude product contains unreacted alcohol, the solvent, and the borate ester. The final purity is typically achieved through vacuum distillation. This step effectively removes the lower-boiling components (solvent and excess 2-ethylhexanol), leaving behind the high-purity Tris(2-ethylhexyl) borate, which has a higher boiling point.

By implementing these strategies, it is possible to optimize the synthesis for both laboratory and larger-scale production, achieving high yields of the desired product. andersondevelopment.com

Hydrolytic Stability and Strategies for Molecular Stabilization

A significant drawback for the widespread application of borate esters is their susceptibility to hydrolysis. asianpubs.org The core of this reactivity lies in the electron-deficient nature of the boron atom, which possesses an empty p-orbital, making it a target for nucleophilic attack by water. scienceopen.com

Influence of Steric and Electronic Factors on Hydrolysis Susceptibility

The stability of borate esters against hydrolysis is significantly influenced by both steric and electronic factors surrounding the boron center.

Steric Hindrance: The bulky 2-ethylhexyl groups in Tris(2-ethylhexyl) borate provide a degree of steric shielding to the electron-deficient boron atom. researchgate.net This physical obstruction impedes the approach of water molecules, thereby slowing down the rate of hydrolysis compared to less hindered borate esters like trimethyl borate. researchgate.netrsc.org Research has shown that increasing the steric bulk around the boron atom can significantly enhance hydrolytic stability. researchgate.net For instance, boronic esters derived from (1,1'-bicyclohexyl)-l,l'-diol exhibit greater stability than those from pinanediol, a testament to the effectiveness of steric hindrance. researchgate.net

The rate of hydrolysis has been observed to decrease with increasing length of the n-alkyl chain in a series of tri-n-alkyl borates, as illustrated in the table below.

| Borate Ester | Time for Complete Hydrolysis | Equilibrium Constant (K) |

| Methyl borate | < 1 minute | 15.81 |

| n-Propyl borate | ~80 minutes | 2.695 |

| n-Butyl borate | ~2 hours | 2.034 |

| n-Amyl borate | ~2 hours | 1.805 |

| Data sourced from a study on the hydrolysis of alkyl borates. njit.edu |

Coordination-Based Approaches to Hydrolysis Inhibition

A primary strategy to enhance the hydrolytic stability of borate esters involves the coordination of a Lewis base to the electron-deficient boron atom. asianpubs.org This approach effectively passivates the empty p-orbital, reducing its susceptibility to nucleophilic attack by water.

Intramolecular and Intermolecular Coordination: The introduction of nitrogen-containing groups, such as amines, has proven effective in stabilizing borate esters. scienceopen.comrsc.org These nitrogen atoms, possessing lone pairs of electrons, can coordinate to the boron atom, forming a more stable five or six-membered ring structure through intramolecular coordination. rsc.org This internal stabilization significantly reduces the electrophilicity of the boron center. scienceopen.comrsc.org Similarly, the addition of external amine compounds can also improve hydrolytic stability through intermolecular coordination. asianpubs.org

Diol and Amine Coordination: The incorporation of certain diols and amine compounds in formulations containing borate esters can inhibit hydrolytic degradation. asianpubs.org Amines with non-bonding electron pairs coordinate with the electron-deficient boron atom, preventing hydrolysis. asianpubs.org

Oxidative Degradation Pathways and Antioxidant Action Mechanisms

Tris(2-ethylhexyl) borate can also undergo oxidative degradation, a process that can be harnessed for its antioxidant properties in certain applications, such as in lubricating oils. asianpubs.orgmdpi.com

Radical Scavenging Properties and Peroxy Radical Interactions

The antioxidant action of borate esters is often attributed to their ability to act as chain-breaking agents by reacting with peroxy radicals (ROO•). asianpubs.org The deterioration of hydrocarbon-based lubricants is typically an auto-oxidation process involving a free-radical chain reaction. mdpi.com

The general mechanism of hydrocarbon oxidation involves the following steps:

Initiation: Formation of alkyl radicals (R•) from hydrocarbon molecules (RH).

Propagation: Reaction of alkyl radicals with oxygen to form peroxy radicals (ROO•).

Chain Branching: Decomposition of hydroperoxides (ROOH) into more reactive radicals.

Termination: Combination of radicals to form stable products.

Borate esters can interrupt this cycle by scavenging the peroxy radicals, thereby inhibiting the propagation of the oxidation chain. asianpubs.org

Mechanistic Insights into Oxidation Inhibition in Hydrocarbon Systems

In hydrocarbon systems, such as lubricating oils, Tris(2-ethylhexyl) borate and other borate esters can function as effective antioxidants. asianpubs.org The mechanism involves the borate ester reacting with and neutralizing organic peroxides, which are key intermediates in the oxidative chain reaction. asianpubs.org Studies have shown that borate esters can act as chain-breaking inhibitors, with their effectiveness being comparable to or even exceeding that of some commercial antioxidants under certain conditions. asianpubs.org

For example, in the oxidation of cumene, a model hydrocarbon, the presence of borate esters has been shown to significantly delay the onset of oxidation. asianpubs.org The antioxidant performance can be further enhanced by incorporating hindered phenolic groups into the borate ester structure. asianpubs.org

Coordination Chemistry and Ligand Interactions

The electron-deficient nature of the boron atom in Tris(2-ethylhexyl) borate makes it a Lewis acid, capable of forming coordination complexes with various Lewis bases (ligands). This aspect of its chemistry is fundamental to both its stabilization and its interaction with other molecules.

The boron atom in Tris(2-ethylhexyl) borate possesses three hydrogen bond acceptors. alfa-chemistry.com The interaction with ligands containing electron-donating atoms like nitrogen, oxygen, or sulfur can lead to the formation of adducts with altered chemical and physical properties. scienceopen.comnih.gov

The coordination can be described as follows:

Ligand Donation: A ligand with a lone pair of electrons donates these electrons to the empty p-orbital of the boron atom.

Formation of a Coordinate Covalent Bond: A new covalent bond is formed between the ligand and the boron atom.

Change in Geometry: The geometry around the boron atom changes from trigonal planar (sp² hybridized) to tetrahedral (sp³ hybridized).

This coordination is the basis for the stabilization strategies discussed in section 3.1.2. and also plays a role in the compound's function in various formulations where it may interact with other additives or components of the system. asianpubs.orgrsc.org

Formation of Metal-Borate Complexes

The interaction of borate esters with metal centers is a key aspect of their utility in synthesis. While the large, sterically hindering 2-ethylhexyl groups in Tris(2-ethylhexyl) borate make direct, stable coordination as a simple ligand less common compared to smaller analogues, its role in forming metal-borate intermediates is crucial for its reactivity.

Detailed research into the coordination chemistry of borate ligands shows a wide variety of possible interactions. Poly(thioether)borate ligands, for example, can form stable octahedral complexes with first-row transition metals like iron, cobalt, and nickel, acting as tripodal [S₂N] donors. nih.gov In these cases, the chelate effect and the nature of the donor atoms lead to strong complexation. nih.gov

Trialkyl borates, including Tris(2-ethylhexyl) borate, can serve as precursors or reagents in metal-involved reactions. For instance, trialkyl borates are used in the palladium-catalyzed synthesis of N,N'-1,2-phenylen-bis(β-aminoenones), which then form stable complexes with Ni(II), Cu(II), and Pd(II). researchgate.net In these reactions, the borate ester facilitates the amination process, likely through transient interactions with the metal catalyst or reactants, rather than forming a persistent metal-borate complex as the final product.

Furthermore, reactions between metal chlorides (e.g., TiCl₄, ZrCl₄, NbCl₅) and trimethyl borate have been shown to produce complex products that act as catalysts. google.com This indicates that borate esters can react with metal centers, leading to new reactive species. While specific studies on Tris(2-ethylhexyl) borate forming isolable complexes are scarce, its function in reactions like the synthesis of Suzuki coupling precursors implies the transient formation of metal-borate species during the catalytic cycle. jsc-aviabor.comandersondevelopment.com The reaction of trialkyl(2-indolyl)borates with palladium complexes, for example, proceeds via transmetallation, a step where the organic group is transferred from the boron atom to the metal center, highlighting the intermediary role of such borate complexes. clockss.org

σ-B–H Bond Activation in Transition Metal Catalysis

The concept of σ-B–H bond activation is a cornerstone of modern organometallic chemistry and catalysis, particularly in hydroboration reactions. researchgate.net This process involves the coordination of a B-H bond to a transition metal center, which facilitates the cleavage of the B-H bond and the formation of new bonds. acs.orgrsc.org This activation is fundamentally intriguing and has led to the synthesis of numerous σ-borane and σ-borate complexes, where one or more B-H bonds are coordinated to a metal. rsc.orgresearchgate.net Ruthenium, for example, can form stable tris(σ-B–H) borate complexes through the interaction of a ruthenium precursor with lithium trihydroborates. rsc.orgresearchgate.net

However, this mechanism is not directly applicable to Tris(2-ethylhexyl) borate. The chemical structure of Tris(2-ethylhexyl) borate, B(OCH₂CH(C₂H₅)C₄H₉)₃, is that of a borate ester, meaning the boron atom is bonded to three oxygen atoms, which are in turn bonded to the 2-ethylhexyl groups. cymitquimica.comnist.gov There are no boron-hydrogen (B-H) bonds present in the molecule.

The reactivity of Tris(2-ethylhexyl) borate in transition metal-catalyzed systems proceeds through different pathways. Its primary role is often as a precursor for other organoboron reagents. jsc-aviabor.comandersondevelopment.com For example, the reaction of borate esters with organometallic reagents (like Grignard or organolithium compounds) can yield organoboranes or boronic esters, which then participate in catalytic cycles such as the Suzuki coupling. wikipedia.org The key reactive sites in Tris(2-ethylhexyl) borate are the B-O bonds, not a non-existent B-H bond. Oxidative addition of B-O bonds to low-valent metal centers has been reported, representing an alternative pathway for borate ester reactivity. acs.orgnih.gov

Theoretical and Computational Analyses of Reactivity

Computational chemistry provides powerful tools for elucidating the complex reaction mechanisms and understanding the behavior of reactive intermediates that are often difficult to study experimentally. Methodologies like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are increasingly applied to organoboron chemistry.

Density Functional Theory (DFT) Applications to Reaction Mechanisms

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and reaction pathways of chemical systems. ugent.bersc.org While specific DFT studies focusing exclusively on the reaction mechanisms of Tris(2-ethylhexyl) borate are not prominent in the literature, DFT has been extensively applied to understand the reactivity of related borate and boronic acid esters.

DFT calculations have been crucial in several key areas of boron chemistry:

Hydrolysis Mechanisms : The hydrolysis of the borate network has been studied using DFT and ab initio methods. These studies show that the network is much more susceptible to hydrolysis in a basic environment and that explicit water molecules play a crucial role in stabilizing transition states. mdpi.comnih.gov

Acidity of Boronic Esters : DFT has been used to investigate why the formation of a boronic ester from a boronic acid leads to a significant increase in acidity (a lower pKa). The analysis revealed that the primary origin is an electronic effect, with a smaller contribution from the reduced structural flexibility of the cyclic ester. researchgate.net

Reaction Mechanisms : DFT has been employed to elucidate the mechanisms of various reactions involving boron compounds. For instance, in the cationic Ru(II)-catalyzed hydroboration of alkynes, DFT calculations helped map out the reaction pathway, identifying a rate-determining oxidative hydrogen migration to form a metallacyclopropene intermediate. acs.org DFT is also used to predict ¹¹B NMR chemical shifts, which helps in identifying proposed reaction intermediates in complex reaction mixtures. worktribe.com

Electronic Structure : Theoretical investigations using DFT have been carried out to examine the geometrical structure and electronic transitions of boronic acid derivatives and their esters, providing insights that agree well with experimental observations. lodz.pl

These examples demonstrate the power of DFT to model the reactivity of the B-O-C linkage, which is the key functional group in Tris(2-ethylhexyl) borate. Such methods could be applied to model its hydrolysis, its reaction with organometallic reagents to form boronic acids, or its behavior as a lubricant additive.

Table 1: Representative DFT Functionals Used in Boron Chemistry Studies This table is for illustrative purposes and shows functionals applied to related boron compounds, not specifically Tris(2-ethylhexyl) borate.

| Functional | Type | Typical Application in Boron Chemistry | Reference |

|---|---|---|---|

| B3LYP | Hybrid GGA | Geometry optimization, electronic structure, reaction pathways | lodz.pl |

| PBE0 | Hybrid GGA | Calculation of reaction barriers in hydrolysis | mdpi.comnih.gov |

| wB97Xd | Range-separated Hybrid | Calculation of reaction barriers, includes dispersion | mdpi.comnih.gov |

| CAM-B3LYP | Range-separated Hybrid | Calculation of reaction pathways, good for charge-transfer | mdpi.comnih.gov |

| MP2 | Ab initio (post-HF) | High-accuracy benchmark for reaction energetics | mdpi.comnih.gov |

Molecular Dynamics Simulations for Reactive Intermediates

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic processes of chemical systems, including the behavior of transient reactive intermediates. sciopen.com While specific MD studies on the reactive intermediates of Tris(2-ethylhexyl) borate are not widely published, the methodology is highly relevant, particularly given its use as a lubricant additive where tribochemical reactions are important. mdpi.comut.ac.ir

Reactive MD simulations, which use force fields like ReaxFF that can model the formation and breaking of chemical bonds, are especially pertinent. mdpi.comacs.org This approach allows researchers to study tribochemistry—the chemical reactions that occur at sliding interfaces. For example, reactive MD has been used to model:

Tribofilm Formation : The process of how lubricant additives, like sulfur-containing molecules, react with iron surfaces to form protective films can be simulated. These simulations reveal the critical role of shear forces in initiating the first steps of these reactions. mdpi.comacs.org

Lubricant-Surface Interactions : MD simulations can probe the interactions between lubricant molecules and surfaces at an atomic level, explaining how they reduce friction and wear. ugent.be

Additive Reactivity : The reactivity of lubricant additives, including borate esters, has been investigated using MD. One study noted that borate ester additives form a borate-silica glass on steel surfaces, which reduces friction. escholarship.org Recently, MD simulations were used to explore the role of a cyclic borate ester in improving the mechanical properties of a propellant by analyzing parameters like free volume and binding energy. researchgate.net

For a molecule like Tris(2-ethylhexyl) borate, MD simulations could be used to predict how it behaves under the extreme pressure and temperature conditions of a lubricated contact. This could involve modeling its adsorption onto a metal surface, its decomposition into reactive fragments, and the subsequent reactions of these intermediates to form a protective boundary film. Although parameterization for borate esters in standard force fields can be challenging, methods have been developed to generate reliable parameters, enabling such simulations. nih.gov

Table 2: Applications of Molecular Dynamics in Related Systems This table illustrates the application of MD simulations to systems analogous to Tris(2-ethylhexyl) borate's use as a lubricant additive.

| Simulation Type | System Studied | Key Findings | Relevance to Tris(2-ethylhexyl) borate | Reference |

|---|---|---|---|---|

| Reactive MD (ReaxFF) | Di-tert-butyl disulfide on Fe(100) surface | Characterized the reaction pathway for thermal formation of iron sulfide (B99878) films. | Models the decomposition of an additive and subsequent film formation. | acs.org |

| Nonequilibrium MD (NEMD) | Bulk and confined liquid lubricants | Provides insights into nanoscale behavior under shear, evaluates fluid properties. | Can predict the rheological behavior of the borate ester under shear. | sciopen.com |

| MD with custom force fields | Cyclic borate ester in HTPB propellant | Investigated binding energy and free volume to explain mechanical property improvements. | Demonstrates how MD can link molecular interactions to material properties. | researchgate.net |

| Reactive MD | Water as a lubricant on silica (B1680970) surfaces | Revealed synergy between chemical and mechanical effects leading to wear (tribochemistry). | Applicable to studying the tribochemical reactions of borate esters. | mdpi.com |

Advanced Applications of Tris 2 Ethylhexyl Borate in Chemical Sciences and Materials Engineering

Organic Synthesis Reagent

In the field of organic synthesis, Tris(2-ethylhexyl) borate (B1201080) serves as a critical reagent, facilitating the construction of complex molecular architectures through various reaction pathways.

Tris(2-ethylhexyl) borate is a key chemical intermediate used for the synthesis of boronic acids. andersondevelopment.comjsc-aviabor.com These boronic acids are essential precursors for the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. andersondevelopment.comjsc-aviabor.comnih.gov The Suzuki-Miyaura reaction is one of the most practiced carbon-carbon bond-forming reactions in both academic and industrial chemistry, valued for its mild conditions and the environmental benignity of the boron-containing reagents. nih.govresearchgate.net

The use of a stable precursor like Tris(2-ethylhexyl) borate is advantageous because some boronic acids can be unstable and susceptible to degradation. researchgate.netyoutube.com By generating the boronic acid from a stable borate ester, chemists can ensure a controlled supply of the active reagent for the catalytic cycle. researchgate.net

The table below outlines the role of Tris(2-ethylhexyl) borate in this context.

Table 1: Role of Tris(2-ethylhexyl) Borate as a Boronic Acid Precursor

| Feature | Description | Significance in Suzuki-Miyaura Coupling |

|---|---|---|

| Chemical Role | A tri-alkyl borate ester that serves as an intermediate. andersondevelopment.com | Reacts with organometallic reagents (e.g., Grignard or organolithium) followed by hydrolysis to yield boronic acids (R-B(OH)₂). youtube.com |

| Purity & Stability | A high-purity, stable liquid compound. andersondevelopment.com | Provides a reliable and storable source for generating often less-stable boronic acids just before or during the coupling reaction. researchgate.netyoutube.com |

| Reaction Versatility | Enables the synthesis of a wide variety of boronic acids. | Facilitates the creation of diverse biaryl and other complex organic structures central to pharmaceuticals and materials science. nih.govresearchgate.net |

Reactions that form bonds between carbon and heteroatoms (such as nitrogen, oxygen, sulfur, or boron) are fundamental in synthetic chemistry. nih.govnih.gov Tris(2-ethylhexyl) borate serves as a source of boron for creating carbon-boron bonds. These C-B bonds are themselves a form of carbon-heteroatom bond and are exceptionally versatile intermediates for subsequent transformations into other bonds, such as C-O, C-N, and C-halogen bonds. The development of catalytic processes to form these bonds is a cornerstone of modern synthesis, used in the creation of fine chemicals, pharmaceuticals, and polymers. nih.gov

Tris(2-ethylhexyl) borate can be used in the preparation of chemical adducts. For instance, it is mentioned as a useful boric acid ester in a process that involves heating a mixture of maleic anhydride (B1165640) and an ester of oleic acid to form an adduct. google.com In such reactions, the borate ester can play a role in facilitating the desired transformation while simultaneously inhibiting the formation of colored byproducts. google.com This suggests a function where the borate ester may act as a dehydrating agent or a Lewis acid catalyst, steering the reaction away from degradation pathways that lead to discoloration. jsc-aviabor.comknowde.com The formation of borate adducts with hydroxyl groups is a reversible process that can be used to protect or activate certain functional groups during a reaction sequence. nih.gov

Polymer Science and Technology

Tris(2-ethylhexyl) borate is also utilized as a functional additive in the polymer industry, where it contributes to both the manufacturing process and the stability of the final products. andersondevelopment.comjsc-aviabor.com

As a modifier in polymerization, Tris(2-ethylhexyl) borate can influence the reaction environment and the resulting polymer properties. andersondevelopment.com Its excellent solubility in non-polar organic solvents like toluene (B28343) and hexane (B92381) makes it compatible with many common polymerization systems. solubilityofthings.com It may also serve as a cross-linking agent in the production of various resins, helping to form a network structure that enhances the mechanical properties of the material. andersondevelopment.comjsc-aviabor.com

The table below summarizes key properties of Tris(2-ethylhexyl) borate relevant to its role as a polymerization modifier.

Table 2: Properties of Tris(2-ethylhexyl) Borate as a Polymerization Modifier

| Property | Description | Implication for Polymerization |

|---|---|---|

| Solubility | Readily soluble in non-polar organic solvents such as toluene and hexane. solubilityofthings.com | Ensures homogeneous distribution within the reaction medium, leading to uniform modification of the polymer. |

| Reactivity | Can act as a cross-linking agent for various resins. andersondevelopment.comjsc-aviabor.com | Induces the formation of three-dimensional polymer networks, improving thermal stability and rigidity. |

| Function | Listed as a "polymerizing agent." andersondevelopment.com | Suggests a role in controlling or facilitating the polymerization reaction itself, potentially by interacting with catalysts or monomers. |

Polymer stabilizers are chemical additives that inhibit the degradation of polymeric materials caused by factors like heat, oxidation, and UV light. wikipedia.org Tris(2-ethylhexyl) borate is employed as a stabilizer for plastics and rubber. andersondevelopment.comjsc-aviabor.com In this capacity, it helps to retard chemical degradation processes such as chain scission or uncontrolled cross-linking, which can compromise the polymer's strength, appearance, and flexibility. wikipedia.org Its function as a stabilizer can be attributed to its potential to act as an antioxidant or a scavenger for residues and impurities that might otherwise accelerate polymer aging. andersondevelopment.comjsc-aviabor.com

Cross-linking Agents in Resin Formulations

Tris(2-ethylhexyl) borate serves as an effective cross-linking agent in the formulation of various resins. andersondevelopment.comjsc-aviabor.com The mechanism of cross-linking generally involves the interaction of the borate ester with hydroxyl (-OH) groups present in polymer chains, such as those in polyvinyl alcohol or ethyl cellulose. nih.gov This reaction forms borate ester linkages between the polymer chains, creating a three-dimensional network that enhances the structural and mechanical properties of the material. nih.gov

Catalysis Research

Borate esters, including Tris(2-ethylhexyl) borate, have emerged as simple yet highly effective catalysts for important organic transformations. Their utility stems from their Lewis acidic nature and their ability to activate substrates for subsequent reactions.

One of the most significant applications of borate esters in catalysis is in the direct amidation of carboxylic acids and amines. nih.gov This reaction is fundamental in chemical synthesis, particularly for pharmaceuticals and polymers. nih.gov Traditionally, amide bond formation requires stoichiometric activating agents that generate large amounts of waste. nih.gov

Borate ester-catalyzed amidation offers a more sustainable and efficient alternative. nih.govthieme.de Research has shown that a simple, commercially available borate ester can catalyze amide formation with high efficiency and a remarkably broad substrate scope. nih.gov These catalysts have proven effective even with challenging substrates like functionalized heterocycles and unprotected amino acids. nih.gov Comparative studies have demonstrated that while boronic acid catalysts can be deactivated by certain substrates (e.g., 2-aminopyridine), borate ester catalysts remain moderately active, showcasing their versatility. rsc.orgchemrxiv.orgresearchgate.net This catalytic system avoids the need for hazardous reagents and operates with high atom economy, representing a significant advancement in sustainable chemistry. nih.gov

Beyond amidation, Tris(2-ethylhexyl) borate serves as a key chemical intermediate for other catalytic processes. It is used in the synthesis of boronic acids. andersondevelopment.comjsc-aviabor.com Boronic acids are crucial precursors for Suzuki cross-coupling reactions, a Nobel prize-winning method for forming carbon-carbon bonds. andersondevelopment.comjsc-aviabor.com In this context, Tris(2-ethylhexyl) borate acts as a boron source, enabling the creation of a wide range of boronic acid derivatives that are then used in palladium-catalyzed cross-coupling reactions to build complex organic molecules. This role as a precursor highlights its indirect but vital contribution to modern synthetic organic chemistry.

Contributions to Energy Materials

Doping Mechanisms in Organic Semiconductors

Following a comprehensive review of scientific literature and chemical databases, there is currently no available research or documented evidence to suggest that Tris(2-ethylhexyl) borate is used as a dopant in organic semiconductors. While other organoboron compounds, such as tris(pentafluorophenyl)borane (B72294) and various organic borate salts, are subjects of research for p-type doping in organic semiconductors, this specific application has not been reported for Tris(2-ethylhexyl) borate.

The established applications for Tris(2-ethylhexyl) borate are primarily in other fields. It is known for its use as:

A reagent in the synthesis of boronic acids, which are precursors for Suzuki cross-coupling reactions.

An additive in formulations for antioxidants, fire retardants, and corrosion inhibitors.

A dehydrating agent.

A stabilizer for rubbers and plastics.

A plasticizer to enhance the flexibility and durability of polymers.

Research into the doping of organic semiconductors is an active area, with various molecular compounds being investigated to control and enhance the electrical properties of these materials. However, the role of Tris(2-ethylhexyl) borate in this specific application is not described in current scientific publications. Therefore, a detailed discussion of its doping mechanisms, research findings, or related data is not possible.

Analytical Methodologies and Characterization of Tris 2 Ethylhexyl Borate

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural identification of Tris(2-ethylhexyl) borate (B1201080), providing detailed information about its atomic composition and chemical bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the precise molecular structure of Tris(2-ethylhexyl) borate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the connectivity and chemical environment of atoms within the molecule. bhu.ac.in

Research findings indicate that ¹H NMR is effective in confirming the structure of products derived from trialkyl borates, showing clean spectra without evidence of positional isomers. lookchem.com For Tris(2-ethylhexyl) borate, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different protons in the three identical 2-ethylhexyl chains. Similarly, the ¹³C NMR spectrum provides a signal for each non-equivalent carbon atom, offering direct insight into the carbon skeleton. bhu.ac.in While experimental spectra are proprietary to research laboratories, predicted chemical shifts based on established databases and algorithms provide a reliable reference for structural confirmation. nmrdb.orgnmrdb.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tris(2-ethylhexyl) borate Predicted using computational models; actual values may vary based on solvent and experimental conditions.

| ¹H NMR | Chemical Shift (ppm) | Multiplicity | Assignment | | :--- | :--- | :--- | :--- | | ¹³C NMR | Chemical Shift (ppm) | Assignment | | | 68.6 | O-C H₂ | | | 42.6 | C H | | | 30.7 | C H₂ | | | 29.2 | C H₂ | | | 24.0 | C H₂ | | | 23.2 | C H₂ | | | 14.2 | C H₃ | | | 11.2 | C H₃ |

The data from ¹H and ¹³C NMR, including chemical shifts and spin-spin coupling patterns, collectively allow for the unambiguous verification of the Tris(2-ethylhexyl) borate structure.

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups present in Tris(2-ethylhexyl) borate. These methods are complementary, providing a more complete picture of the molecule's vibrational modes. publish.csiro.au

FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations. The gas-phase FT-IR spectrum of Tris(2-ethylhexyl) borate exhibits several characteristic absorption bands. nist.gov A very strong and prominent band associated with the asymmetrical stretching of the B-O bond is a key identifier for borate esters. publish.csiro.au Other significant bands correspond to C-H stretching in the alkyl chains, C-O stretching, and B-O-C bending vibrations. nist.gov

Raman spectroscopy involves the inelastic scattering of monochromatic light. It is particularly useful for analyzing symmetric bond vibrations and non-polar functional groups that may be weak or absent in IR spectra. For alkyl borates, Raman spectroscopy can effectively identify B-O vibrational modes. nih.gov While a specific Raman spectrum for Tris(2-ethylhexyl) borate is not widely published, data from analogous compounds like triethyl and tributyl borate show characteristic B-O stretching bands. chemicalbook.comchemicalbook.com

Table 2: Key Vibrational Bands for Tris(2-ethylhexyl) borate

| Wavenumber (cm⁻¹) | Spectroscopy Method | Assignment | Intensity | Reference |

|---|---|---|---|---|

| 2962-2875 | FT-IR | C-H Stretching (Alkyl) | Strong | nist.gov |

| 1464 | FT-IR | C-H Bending | Medium | nist.gov |

| 1381 | FT-IR | B-O Asymmetric Stretch | Very Strong | nist.gov |

| 1240 | FT-IR | C-O Stretch / C-H Bend | Medium | nist.gov |

The combination of FT-IR and Raman spectra provides a characteristic "fingerprint" that confirms the presence of the borate ester functionality and the aliphatic side chains.

Chromatographic Separation Techniques for Purity Assessment and Quantification

Chromatography is indispensable for separating Tris(2-ethylhexyl) borate from reactants, byproducts, or complex matrices, enabling both purity assessment and accurate quantification.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like Tris(2-ethylhexyl) borate, which has a boiling point of 350°C. lookchem.com The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. It is frequently used for purity checks and quantitative analysis. americanpharmaceuticalreview.com

Developing a GC method requires careful selection of the column, temperature program, and detector. For a high-boiling, non-polar compound like Tris(2-ethylhexyl) borate, a non-polar or mid-polarity capillary column is appropriate. The temperature program must be designed to ensure proper elution without thermal degradation. Flame Ionization Detection (FID) is a common choice for quantification due to its robust response to hydrocarbons, while Mass Spectrometry (MS) can be used for definitive identification. rsc.org

Table 3: Representative Gas Chromatography (GC) Method Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., Rxi-5ms or equivalent) | Standard non-polar column suitable for a wide range of organic compounds. rsc.org |

| Carrier Gas | Helium | Inert and provides good separation efficiency. rsc.org |

| Injector Temperature | 280 °C | Ensures complete vaporization without degradation. |

| Oven Program | Initial 150°C, ramp at 15°C/min to 320°C, hold for 10 min | Temperature program designed to elute the high-boiling analyte effectively. google.com |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for quantification, MS for identification. rsc.organalchemres.org |

This method allows for the separation of Tris(2-ethylhexyl) borate from potential impurities such as residual 2-ethylhexanol or hydrolysis products.

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for analyzing less volatile compounds or those in complex, non-volatile matrices, such as lubricating oils or polymer extracts. justia.com Reversed-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is the most common mode for this type of analysis. americanpharmaceuticalreview.com

For Tris(2-ethylhexyl) borate, a C18 or C8 reversed-phase column would provide effective separation from more polar or more non-polar components in a mixture. A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the efficient analysis of complex samples. Detection can be achieved using a UV detector if the analyte or matrix contains a chromophore, an Evaporative Light Scattering Detector (ELSD) for non-volatile analytes without a chromophore, or a Mass Spectrometer (MS) for high sensitivity and specificity.

Table 4: Representative High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 150 mm x 4.6 mm, 5 µm particle size | Standard reversed-phase column offering good retention for non-polar analytes. |

| Mobile Phase A | Water | Polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the analyte. |

| Gradient | Start at 70% B, ramp to 100% B over 15 min, hold for 5 min | Gradient elution is necessary to separate components in complex mixtures with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detector | ELSD or MS | ELSD is a universal detector for non-volatile compounds; MS provides identification. |

LC methods are crucial for studying the behavior and concentration of Tris(2-ethylhexyl) borate when it is used as an additive in various formulations. google.com

Mass Spectrometry for Molecular Identification and Mechanistic Studies

Mass Spectrometry (MS) is a definitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for the unambiguous identification of Tris(2-ethylhexyl) borate by confirming its molecular weight and providing structural information through fragmentation patterns. The molecular formula of Tris(2-ethylhexyl) borate is C₂₄H₅₁BO₃, with a monoisotopic mass of approximately 398.39 Da. nist.gov

When coupled with a separation technique like GC or LC, MS becomes a powerful tool for analysis. In GC-MS, Electron Impact (EI) ionization is common, causing characteristic fragmentation of the molecule. The resulting mass spectrum serves as a molecular fingerprint. In LC-MS, softer ionization techniques like Electrospray Ionization (ESI) are often used, which typically keep the molecule intact and allow for the observation of the molecular ion, often as an adduct with a proton ([M+H]⁺) or sodium ([M+Na]⁺).

Table 5: Predicted Mass-to-Charge Ratios (m/z) for Tris(2-ethylhexyl) borate Adducts

| Adduct | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 399.4004 | Positive |

| [M+Na]⁺ | 421.3824 | Positive |

| [M+K]⁺ | 437.3563 | Positive |

Data sourced from computational prediction databases.

Analysis of the fragmentation patterns can also provide mechanistic insights into chemical reactions or degradation pathways involving Tris(2-ethylhexyl) borate.

Environmental Behavior and Degradation Studies of Tris 2 Ethylhexyl Borate

Hydrolytic Degradation in Aqueous Environments

The primary degradation pathway for borate (B1201080) esters, including Tris(2-ethylhexyl) borate, upon release into aqueous environments is hydrolysis. researchgate.netrsc.orgepa.gov This chemical process involves the cleavage of the ester bonds by water. While some sources describe Tris(2-ethylhexyl) borate as being resistant to hydrolysis and having good thermal stability, this is often in the context of its industrial applications where water is absent. cymitquimica.com In the environment, the compound is sensitive to moisture and will readily hydrolyze. industrialchemicals.gov.aujsc-aviabor.com

The hydrolysis reaction breaks down Tris(2-ethylhexyl) borate into its constituent molecules: boric acid and 2-ethylhexanol. epa.govindustrialchemicals.gov.au This reaction is significant because the environmental fate and toxicological profile of these degradation products differ from the parent compound.

Hydrolysis Reaction of Tris(2-ethylhexyl) borate

| Reactant | Products |

|---|---|

| Tris(2-ethylhexyl) borate + 3 H₂O | Boric Acid + 3 (2-Ethylhexanol) |

Due to its rapid hydrolysis, the parent compound, Tris(2-ethylhexyl) borate, is not expected to persist in water. canada.ca The rate of hydrolysis can be influenced by factors such as pH and temperature, although specific rate constants for Tris(2-ethylhexyl) borate are not widely available in the reviewed literature. echemi.com The susceptibility of borate esters to hydrolysis is a known drawback that can limit their use in certain applications, such as lubricants, where water contamination can lead to the formation of oil-insoluble boric acid. researchgate.netrsc.org The electron-deficient nature of the boron atom makes it susceptible to attack by water molecules, facilitating this degradation process. rsc.org

Biodegradation Pathways and Microbial Interactions

While hydrolysis is a key abiotic degradation process, biodegradation by microorganisms also plays a crucial role in the environmental fate of Tris(2-ethylhexyl) borate and its hydrolysis products. Specific biodegradation studies on Tris(2-ethylhexyl) borate are limited; however, inferences can be drawn from research on structurally similar compounds, such as organophosphate esters, and other borate esters. rsc.orgnih.gov

The biodegradation of the analogous compound Tris(2-ethylhexyl) phosphate (B84403) (TEHP) has been shown to proceed via the cleavage of the ester bonds, a process known as O-dealkylation. nih.gov A novel bacterial strain, Ochrobactrum tritici WX3-8, has been identified that can degrade TEHP, using it as a sole carbon source. nih.gov The metabolic pathway involves the sequential removal of the 2-ethylhexyl groups, leading to the formation of di(2-ethylhexyl) phosphate, mono(2-ethylhexyl) phosphate, and ultimately phosphoric acid and 2-ethylhexanol. nih.gov

It is plausible that the biodegradation of Tris(2-ethylhexyl) borate follows a similar pathway, where microbial enzymes hydrolyze the ester linkages to release 2-ethylhexanol and boric acid. The 2-ethylhexanol can then be further metabolized by various microorganisms.

Environmental Persistence and Transformation Research

The environmental persistence of Tris(2-ethylhexyl) borate is primarily dictated by its rapid rate of hydrolysis. canada.ca The parent compound itself is considered non-persistent in aquatic environments. canada.ca However, the persistence of its transformation products, boric acid and 2-ethylhexanol, must be considered.

Boric Acid : Boric acid is a naturally occurring substance found throughout the environment. canada.ca It is persistent, and its concentration in the environment is a result of both natural processes, like rock and soil weathering, and anthropogenic sources. canada.ca

2-Ethylhexanol : This alcohol is expected to be less persistent than boric acid and is susceptible to biodegradation by various microorganisms.

A risk assessment for a related alkyl borate ester by Canadian authorities concluded that while the parent substance is not persistent due to rapid hydrolysis, one of its breakdown products is expected to be persistent while the other is not. canada.ca This aligns with the expected persistence of boric acid and the degradation of 2-ethylhexanol.

Due to its low water solubility and hydrophobic nature, if Tris(2-ethylhexyl) borate were to enter the environment in a way that limits its immediate contact with water, it would tend to partition to soil, sediment, or organic matter. cymitquimica.comsolubilityofthings.com Research on the transformation of organic contaminants highlights that processes like oxidation, reduction, and cleavage are common environmental reactions, consistent with the hydrolysis and biodegradation pathways of borate esters. mdpi.com

Comparative Environmental Assessment of Borate Ester Alternatives

Tris(2-ethylhexyl) borate is often considered as an alternative to other chemical additives, such as phthalate (B1215562) plasticizers and halogenated flame retardants, which have raised greater environmental and health concerns. solubilityofthings.comepa.gov A comparative assessment reveals a complex trade-off in properties.

Borate esters are generally viewed as more environmentally friendly than traditional phthalate plasticizers. solubilityofthings.com When compared to brominated flame retardants, borate-containing alternatives like zinc borate are also part of substitution strategies. mst.dk

However, the environmental profile of borate esters is not without potential concerns. An assessment of an alkyl borate ester used as a corrosion inhibitor indicated moderate acute and chronic toxicity to aquatic organisms. canada.ca The primary drawback for many borate esters remains their hydrolytic instability, which can be a performance issue but is an advantage for reducing environmental persistence of the parent compound. researchgate.net Researchers have worked to improve hydrolytic stability by introducing different chemical groups into the borate ester molecule. rsc.org

The table below provides a comparative overview of Tris(2-ethylhexyl) borate and some alternatives based on their environmental characteristics.

Comparative Environmental Profile of Chemical Additive Alternatives

| Compound/Class | Primary Function | Key Environmental Characteristics | Citations |

|---|---|---|---|

| Tris(2-ethylhexyl) borate | Plasticizer, Lubricant Additive, Flame Retardant | Rapidly hydrolyzes into boric acid and 2-ethylhexanol; parent compound is non-persistent in water. Considered a more environmentally friendly alternative to phthalates. | researchgate.netcanada.casolubilityofthings.com |

| Phthalate Plasticizers (e.g., DEHP) | Plasticizer | Some are considered endocrine disruptors and have raised environmental and health concerns, leading to searches for alternatives. | solubilityofthings.comsigmaaldrich.com |

| Tris(2-ethylhexyl) phosphate (TEHP) | Plasticizer, Flame Retardant | Structurally analogous to the borate ester. Subject to biodegradation, but concerns exist about the ecotoxicological impact of organophosphate esters. | nih.govnih.govresearchgate.net |

| Zinc Borate | Flame Retardant | An inorganic alternative to halogenated flame retardants. Generally considered to have low water solubility. | mst.dk |

| Halogenated Flame Retardants (e.g., DecaBDE) | Flame Retardant | High persistence and potential for bioaccumulation and toxicity have led to restrictions and phase-outs, driving the need for alternatives. | epa.gov |

Ultimately, the selection of an appropriate chemical for a specific application requires balancing performance, cost, and a thorough assessment of the human health and environmental impacts of the parent compound and its degradation products. epa.govmst.dk

Future Perspectives and Interdisciplinary Research Frontiers

Development of Next-Generation Borate-Based Catalysts and Reagents

The role of borate (B1201080) esters as catalysts is a rapidly expanding field of study. Research is focused on creating new, highly efficient catalytic systems for a variety of organic transformations. Simple borate esters have been identified as remarkably effective catalysts for direct amidation reactions, a fundamental process in chemical manufacturing. nih.govresearchgate.net This catalytic approach offers significant advantages over traditional methods, including higher efficiency, improved safety, and a broader substrate scope that even includes sensitive molecules like unprotected amino acids. nih.govresearchgate.net The process is valued for its reduced environmental impact and lower process mass intensity (PMI), a key metric in green chemistry. nih.govresearchgate.net

Beyond homogeneous catalysis, boron-based materials are showing great promise as heterogeneous catalysts. For instance, materials like hexagonal boron nitride (h-BN) and silica-supported boron oxides are highly selective for the oxidative dehydrogenation (ODH) of light alkanes to produce valuable olefins like propylene. nih.gov Advanced spectroscopic techniques, such as ultra-high field solid-state NMR, are being employed to precisely identify the catalytically active oxidized boron clusters, which is crucial for the rational design of next-generation ODH catalysts. nih.gov Furthermore, boride-based and borate-based materials are emerging as promising candidates for electrocatalysis and photocatalysis, particularly for sustainable hydrogen production through water splitting. researchgate.netsciopen.commdpi.com The development of novel borate photocatalysts, including those based on copper or zinc, is an active area of research aimed at improving the efficiency of converting light into chemical energy. researchgate.netmdpi.com

Tris(2-ethylhexyl) borate itself serves as a key chemical intermediate for synthesizing boronic acids, which are precursors for widely used Suzuki cross-coupling reactions. andersondevelopment.comjsc-aviabor.com This highlights its foundational role in accessing a wide range of complex molecules and advanced catalytic systems.

Integration into Novel Functional Materials and Advanced Devices

Tris(2-ethylhexyl) borate and other borate esters are being integrated into a variety of advanced materials, leveraging their unique physical and chemical properties. solubilityofthings.comontosight.ai A primary application is as a plasticizer and flame retardant in polymers and textiles. solubilityofthings.comontosight.ainih.gov As a plasticizer, it enhances the flexibility and durability of materials like vinyl and synthetic rubber. solubilityofthings.comnih.gov Its function as a flame retardant is due to the ability of borate compounds to release water upon heating, forming a protective char layer that inhibits combustion. ontosight.ai

The application of borates extends into more specialized, high-performance areas. In the field of advanced lubricants, tris(2-ethylhexyl) borate is a component in formulations designed to enhance wear resistance and thermal stability, particularly in demanding environments like aerospace and automotive systems. datavagyanik.comgoogleapis.com It can be used to form ionic tetrahedral borate compounds that exhibit detergent and antioxidant properties within the lubricating composition. googleapis.com

Moreover, borate-based materials are being explored for their use in advanced electronic and optical devices. Research into nonlinear optical (NLO) materials has identified borates as a promising class of compounds. researchgate.nettandfonline.com The inherent electric fields in certain borate crystal structures can enhance the separation of photogenerated charges, making them effective photocatalysts for environmental remediation, such as the degradation of organic pollutants. researchgate.nettandfonline.com In another novel application, tris(2-ethylhexyl)phosphine (B108421) oxide, a related organophosphorus compound, has been used with a borate salt to construct a highly selective membrane electrode for detecting serotonin, demonstrating the potential for borates in advanced sensor technology. researchgate.net

Table 1: Applications of Tris(2-ethylhexyl) Borate in Materials and Devices

| Application Area | Function | Reference |

|---|---|---|

| Polymers | Plasticizer, Flame Retardant | solubilityofthings.comontosight.ainih.gov |

| Lubricants | Additive for Wear Resistance, Corrosion Inhibitor | jsc-aviabor.comdatavagyanik.comgoogleapis.com |

| Chemical Synthesis | Intermediate for Boronic Acids | andersondevelopment.comjsc-aviabor.com |

| Advanced Materials | Component in Silicone Elastomers, Resins | andersondevelopment.comjsc-aviabor.com |

Advancements in Computational Modeling for Predictive Boron Chemistry

Computational chemistry has become an indispensable tool for advancing the understanding and application of boron compounds, including borate esters. numberanalytics.comnumberanalytics.com Methods like Density Functional Theory (DFT) and ab initio calculations are widely used to investigate the electronic structure, stability, and reactivity of borylated molecules. numberanalytics.comnih.govnih.gov These computational approaches allow researchers to predict how these compounds will behave under various conditions, which is critical for the informed design of new catalysts, materials, and pharmaceuticals. boron.ac.uk

A significant challenge in predictive boron chemistry is the scarcity of comprehensive experimental data needed to parameterize and refine computational models. boron.ac.uk Research platforms are now focused on generating these crucial datasets on the kinetics and thermodynamics of borate ester reactions, such as esterification, oxidation, and solvolysis. boron.ac.uk This synergy between experimental data and computational tools enables the accurate prediction of properties and reaction mechanisms. nih.govboron.ac.uk

Computational studies have provided deep insights into reaction mechanisms that are difficult to probe experimentally. For example, DFT calculations have been used to elucidate the complex pathways of boronic ester metathesis in vitrimers (a class of self-healing polymers) and the mechanism of amide formation catalyzed by borate esters. nih.govrsc.org Furthermore, computational models are being developed to accurately predict NMR chemical shifts of complex borate esters, which aids in their structural elucidation. nih.gov These predictive capabilities are accelerating the discovery and optimization of boron-based systems for specific applications, from catalysis to materials science. numberanalytics.comacs.org

Table 2: Computational Methods in Boron Chemistry Research

| Computational Method | Application | Key Findings | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Elucidating reaction mechanisms of boronic esters. | Outlined potential mechanistic pathways for metathesis and nucleophile-mediated exchange. | rsc.org |

| Ab initio Calculations | Assessing the mechanism of boronic ester homologation. | Confirmed a two-step mechanism involving a boron-ate complex formation. | nih.gov |

| Evolutionary Structure Search & First-Principles Calculations | Predicting new stable boron-based materials (boron-based MAX phases). | Identified new ternary borides with potential for use in flexible electronics and Li-ion batteries. | acs.org |

Sustainable Chemical Manufacturing of Borate Esters

The chemical industry is increasingly shifting towards sustainable and "green" manufacturing processes, and the synthesis of borate esters is a key area of focus. datavagyanik.com Traditional methods often involve hazardous reagents and generate significant waste. nih.gov In contrast, modern research emphasizes the development of eco-friendly synthesis routes for compounds like tris(2-ethylhexyl) borate.

A significant advancement is the development of solvent-free and catalyst-free esterification processes. scientific.netresearchgate.net These methods involve the direct reaction of boric acid with an alcohol, with water as the primary byproduct. scientific.netresearchgate.net This approach aligns with the principles of green chemistry by minimizing the use of auxiliary substances. Further enhancing sustainability, studies have demonstrated the efficient recovery and reuse of boric acid, which is a byproduct of certain esterification reactions. researchgate.net Recovery rates of over 92% have been achieved, making the process a cleaner technology that prevents environmental pollution from chemical emissions. researchgate.net

The use of borate esters as catalysts themselves contributes to sustainable manufacturing. nih.govresearchgate.net For example, the borate-ester-catalyzed synthesis of amides is highly efficient, generates only water as a byproduct, and can be performed in greener solvents like tert-amyl methyl ether (TAME). nih.govthieme.de This method drastically reduces the process mass intensity (PMI) compared to conventional methods that use stoichiometric, waste-intensive reagents. nih.govresearchgate.net The push for sustainability also drives the use of borate esters derived from renewable resources, such as those made from glycol mono-ethers, which are biodegradable and offer a more sustainable alternative to petroleum-based chemicals in applications like lubricants and coolants. rumanza.com

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing Tris(2-ethylhexyl) borate, and what analytical methods are recommended for confirming its purity and structure?

- Methodological Answer : Tris(2-ethylhexyl) borate is typically synthesized via esterification of boric acid with 2-ethylhexanol under controlled conditions. A common procedure involves refluxing equimolar amounts of boric acid and 2-ethylhexanol in an anhydrous solvent (e.g., toluene) with azeotropic removal of water. Post-synthesis, purification is achieved through vacuum distillation or column chromatography. Analytical confirmation includes:

- Nuclear Magnetic Resonance (NMR) : and NMR to verify esterification and boron coordination .

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Detection of B-O-C stretching vibrations (~1300–1000 cm) .

- Elemental Analysis : To validate stoichiometry and purity .

Q. How does Tris(2-ethylhexyl) borate function as a reaction promoter in organic synthesis, and what are its typical applications?

- Methodological Answer : Tris(2-ethylhexyl) borate acts as a Lewis acid catalyst, facilitating reactions such as direct amidation between carboxylic acids and amines. Its bulky 2-ethylhexyl groups enhance solubility in non-polar solvents while minimizing side reactions. Key applications include:

- Amide Bond Formation : Promotes coupling at elevated temperatures (80–125°C) in solvents like cyclopentyl methyl ether (CPME), yielding high-purity amides after simple workup .

- Esterification : Accelerates transesterification reactions by stabilizing transition states through boron-oxygen coordination .

Advanced Questions

Q. What strategies can be employed to optimize reaction conditions when using Tris(2-ethylhexyl) borate in catalytic systems?

- Methodological Answer : Optimization involves:

- Solvent Selection : Non-polar solvents (e.g., CPME, toluene) enhance boron’s Lewis acidity by minimizing solvation .

- Stoichiometry : A 3:1 molar ratio of borate to substrate ensures excess catalyst for efficient turnover .

- Temperature Control : Reactions at 80–125°C balance activation energy and thermal stability of the borate ester .

- Additives : Co-catalysts like propylamine improve yields by scavenging water, preventing borate hydrolysis .

Q. How can researchers resolve contradictions in experimental data when Tris(2-ethylhexyl) borate is involved in coordination chemistry?

- Methodological Answer : Contradictions often arise from ligand exchange or solvent effects. Strategies include:

- Spectroscopic Monitoring : Use NMR to track boron coordination changes during reactions .

- Base Screening : For ligand synthesis, test bases (e.g., LDA, AgO) under varied conditions to identify optimal deprotonation pathways .

- Computational Modeling : Density Functional Theory (DFT) calculations to predict steric/electronic effects of 2-ethylhexyl substituents on ligand geometry .

Q. What are the implications of buffer interactions when using Tris(2-ethylhexyl) borate in biochemical assays?

- Methodological Answer : Borate buffers can form complexes with polyols (e.g., sugars) or interfere with enzyme activity. Mitigation strategies:

- Buffer Selection : Avoid borate in systems with hydroxyl-rich analytes; use Tris or phosphate buffers instead .

- Competitive Ligands : Introduce chelating agents (e.g., EDTA) to sequester borate if complexation occurs .

- pH Monitoring : Borate’s buffering capacity is pH-dependent (effective at pH 8–10); calibrate assays to maintain optimal activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.